molecular formula C20H25NO2 B5005465 4-butoxy-N-(3-phenylpropyl)benzamide

4-butoxy-N-(3-phenylpropyl)benzamide

Cat. No.: B5005465
M. Wt: 311.4 g/mol
InChI Key: PVRVDVIGUCMEKV-UHFFFAOYSA-N
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Description

4-Butoxy-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a 3-phenylpropylamine moiety. The compound’s synthesis likely involves nickel-catalyzed oxidative amidation of 4-butoxybenzaldehyde with 3-phenylpropylamine, as demonstrated in analogous reactions . Its structural features suggest moderate lipophilicity due to the butoxy chain and aromatic phenylpropyl group, which may influence bioavailability and target binding.

Properties

IUPAC Name

4-butoxy-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-3-16-23-19-13-11-18(12-14-19)20(22)21-15-7-10-17-8-5-4-6-9-17/h4-6,8-9,11-14H,2-3,7,10,15-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRVDVIGUCMEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Implications :

  • 4-Butoxy vs.
  • N-3-Phenylpropyl vs. Quinazolinyl : The 3-phenylpropyl chain offers flexibility, whereas the rigid quinazolinyl group in Quin-C1 likely improves FPR2 receptor selectivity .

Receptor Agonism (FPR2):

  • Quin-C1 : Acts as a selective FPR2 agonist (pEC50 ~6–7), inducing chemotaxis and calcium mobilization without superoxide generation .
  • This compound : While untested, the 4-butoxy group’s lipophilicity and the 3-phenylpropyl chain’s flexibility may modulate FPR2 binding efficacy differently than Quin-C1’s rigid quinazolinyl group.

Enzyme Inhibition (PCAF HAT):

  • 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17): Exhibits 79% inhibition at 100 μM, outperforming anacardic acid (68%) .
  • This compound: Lacks the 2-acylamino substituent critical for PCAF HAT inhibition, suggesting lower activity in this context.

Catalytic Efficiency:

  • 4-Chloro-N-(3-phenylpropyl)benzamide (4i): Achieves a turnover number (TON) of 309 in nickel-catalyzed oxidative amidation .
  • Butoxy Analogue : The bulkier butoxy group may reduce catalytic efficiency due to steric hindrance, though this remains untested.

Physicochemical Properties

Property This compound 4-Chloro Analogue Quin-C1
logP (Estimated) ~4.5–5.0 ~3.8 ~3.5
Solubility Low (lipophilic) Moderate Moderate
Molecular Weight ~353.5 g/mol ~303.8 g/mol ~473.5 g/mol

Key Observations :

  • The 4-butoxy group increases logP compared to chloro or methoxy substituents, favoring blood-brain barrier penetration but reducing aqueous solubility.

Nickel-Catalyzed Oxidative Amidation ():

  • 4-Chloro-N-(3-phenylpropyl)benzamide : Synthesized in 15 minutes at 25°C using 0.2 mol% Ni catalyst (TON = 309) .
  • Butoxy Analogue : Likely requires similar conditions but may face challenges due to the larger butoxy group.

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